molecular formula C21H21ClN2O3 B3947204 N-(3-chloro-4-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-(3-chloro-4-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No.: B3947204
M. Wt: 384.9 g/mol
InChI Key: GHKVATHGKBUJMZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a complex organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-3-4-9-18(19(25)23-14-11-10-13(2)17(22)12-14)24-20(26)15-7-5-6-8-16(15)21(24)27/h5-8,10-12,18H,3-4,9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKVATHGKBUJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1=CC(=C(C=C1)C)Cl)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Isoindoline Core: The initial step involves the synthesis of the isoindoline core through a cyclization reaction.

    Substitution Reaction:

    Amidation: The final step is the amidation reaction, where the hexanamide group is attached to the isoindoline core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide
  • N-(3-chloro-4-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Uniqueness

N-(3-chloro-4-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly valuable for certain applications, such as in the synthesis of complex organic molecules and the study of biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

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